Product packaging for Hexacosane, 1,26-dibromo-(Cat. No.:CAS No. 143389-26-8)

Hexacosane, 1,26-dibromo-

Cat. No.: B3047724
CAS No.: 143389-26-8
M. Wt: 524.5 g/mol
InChI Key: HREQYUDAXKXCOB-UHFFFAOYSA-N
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Description

Significance of Long-Chain α,ω-Dibromoalkanes in Contemporary Chemical Research

Long-chain α,ω-dibromoalkanes are indispensable tools in modern chemical research, primarily acting as bifunctional electrophiles or "linkers." Their significance stems from their ability to participate in reactions that form two new bonds, making them ideal for synthesizing macromolecules and supramolecular assemblies.

In materials science , the precise length and functionality of α,ω-dibromoalkanes allow for the design of materials with tailored properties. They are used to create liquid-crystalline polyethers, where the long alkyl chain contributes to the mesogenic (liquid-crystal) behavior. grafiati.com Furthermore, these molecules are employed in the formation of self-assembled monolayers and complex host-guest systems. For example, α,ω-dibromoalkanes have been studied for their ability to form inclusion compounds with urea, creating new types of interchannel ordered structures. grafiati.com They also play a role in the construction of single-molecule junctions for molecular electronics, where they can form well-defined connections with silver electrodes. nih.gov The synthesis of very long-chain alkanes (C40+) has been achieved using α,ω-dibromoalkanes as key intermediates in a multi-step process involving dithiane chemistry. jst.go.jp

Historical Context of α,ω-Dihaloalkane Utility in Organic Transformations

The utility of α,ω-dihaloalkanes is not a recent discovery but is rooted in the history of organic synthesis. One of their most classic and enduring applications is in cyclization reactions . The reaction of an α,ω-dihaloalkane with a suitable nucleophile under high dilution conditions, known as the Ruggli-Ziegler dilution principle, has been a cornerstone for the synthesis of macrocyclic compounds. This intramolecular Williamson ether synthesis, for example, uses an α,ω-dihaloalkane and a diol to form crown ethers.

Historically, these compounds were instrumental in demonstrating fundamental reaction mechanisms. The Wurtz reaction, one of the earliest methods for carbon-carbon bond formation, utilized the coupling of alkyl halides. The intramolecular version of this reaction, using an α,ω-dihaloalkane, provided a route to cycloalkanes. Similarly, the homocoupling of alkyl halides and the cyclization of α,ω-dihaloalkanes can be achieved using activated copper. acs.org

Furthermore, the development of living polymerization techniques recognized the value of α,ω-dihaloalkanes as efficient coupling agents. vt.edu In early studies of organometallic chemistry, the reaction of Grignard reagents with α,ω-dibromoalkanes in the presence of copper catalysts was developed to prepare α,ω-bis(aryl)alkanes. grafiati.com These foundational transformations established α,ω-dihaloalkanes as versatile and reliable building blocks, a role they continue to play in increasingly complex synthetic challenges today. Their ability to form phosphorus-containing cycloalkanes like phospholanes and phosphinanes further highlights their versatility. rsc.org

Properties of Hexacosane (B166357), 1,26-dibromo-

Specific data for Hexacosane, 1,26-dibromo- underscores its identity as a long-chain, waxy solid, consistent with its 26-carbon aliphatic chain.

PropertyValueReference
Chemical Formula C₂₆H₅₂Br₂ scribd.com
Molecular Weight 524.49 g/mol N/A
Melting Point 75 °C researchgate.net
CAS Number 62168-05-2 scribd.com

This data is compiled from literature sources and may vary slightly depending on the experimental conditions and purity of the sample.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52Br2 B3047724 Hexacosane, 1,26-dibromo- CAS No. 143389-26-8

Properties

IUPAC Name

1,26-dibromohexacosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52Br2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h1-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREQYUDAXKXCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCCBr)CCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338021
Record name Hexacosane, 1,26-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143389-26-8
Record name Hexacosane, 1,26-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications and Advanced Material Development Utilizing Hexacosane, 1,26 Dibromo

Integration in Polymer Science and Engineering

The bifunctional nature of Hexacosane (B166357), 1,26-dibromo- makes it a key component in designing and synthesizing polymers with tailored architectures and properties. The two terminal bromide groups can participate in a range of polymerization and modification reactions.

In the field of controlled polymerization, precision over molecular weight, architecture, and functionality is paramount. Hexacosane, 1,26-dibromo- can function as a bifunctional initiator, particularly in Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bonds can be homolytically cleaved in the presence of a transition-metal catalyst, such as a copper complex, to generate radicals at both ends of the hexacosane chain. These radicals then initiate the polymerization of vinyl monomers, leading to the growth of polymer chains from both ends of the aliphatic backbone. This results in the formation of triblock copolymers with a central, long-chain hydrocarbon segment.

The general process for using a difunctional initiator in ATRP is as follows:

Activation: The initiator (Br-R-Br) reacts with the activator complex (e.g., Cu(I)/Ligand) to form a radical at one end (•R-Br) and the deactivator complex (e.g., Cu(II)/Ligand-Br).

Propagation: The radical reacts with monomer units (M) to grow the polymer chain.

Deactivation: The growing polymer radical reacts with the deactivator to reform the dormant species and the activator complex.

Bifunctionality: This process can occur at both bromine-terminated ends of the Hexacosane, 1,26-dibromo- molecule, allowing for simultaneous, controlled chain growth in two directions.

This compound can also act as a monomer or a chain extender in step-growth polymerization processes. For instance, it can react with difunctional nucleophiles, such as diamines or diols, in polycondensation reactions to be incorporated into the main chain of polyesters, polyamides, or polyethers. This introduces a long, flexible C26 segment into the polymer backbone, which can significantly influence the material's thermal and mechanical properties, such as lowering the glass transition temperature and increasing flexibility.

Polymerization RolePolymerization TypeResulting Structure
Bifunctional InitiatorAtom Transfer Radical Polymerization (ATRP)ABA triblock copolymers (where A is the polymerized monomer and B is the C26H52 core)
Monomer/Chain ExtenderPolycondensationLinear polymers with C26H52 segments in the main chain

Branched and dendritic polymers are classes of macromolecules characterized by their highly branched, three-dimensional structures. nih.govbuffalo.eduresearchgate.net These architectures lead to unique properties such as lower viscosity and higher solubility compared to their linear analogues. nih.gov Hexacosane, 1,26-dibromo-, with its two reactive sites, can serve as a precursor for creating such complex structures. researchgate.netgoogle.commdpi.com

It can be used as a cross-linking agent to connect linear polymer chains, introducing long-chain branches. For example, in a polymerization mixture, the dibromoalkane can react with living polymer chains, linking them together. By controlling the stoichiometry, it is possible to generate branched, star-shaped, or network polymers.

In the synthesis of dendritic polymers, Hexacosane, 1,26-dibromo- could theoretically act as a large, flexible core molecule. buffalo.edumdpi.comijpras.com In a divergent synthesis approach, the terminal bromine atoms could be substituted with multifunctional branching units. mdpi.com Subsequent reaction steps would build up successive "generations" of branches, radiating outwards from the central hexacosane chain, creating a dendrimer with a long aliphatic core. buffalo.edu This core could impart specific properties to the resulting dendritic structure, such as increased hydrophobicity or a tendency to self-assemble.

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer after its initial synthesis. nih.govnih.govutexas.edujku.at Polymers containing nucleophilic side groups (e.g., hydroxyl, amino, or carboxylate groups) can be modified by reaction with Hexacosane, 1,26-dibromo-. This reaction grafts the long C26 chain onto the polymer backbone.

More significantly, this molecule is an effective cross-linking agent. sjsu.edulibretexts.org Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. libretexts.orgresearchgate.net This process generally increases the material's rigidity, thermal stability, and solvent resistance. libretexts.orgnih.govnih.gov Hexacosane, 1,26-dibromo- can link two different polymer chains by having each of its bromine atoms react with a functional group on a separate chain. The long, flexible nature of the C26 cross-link can be used to control the elasticity and mechanical properties of the resulting network material. For example, it can be used to create soft, flexible hydrogels or elastomers. sjsu.edu

Modification StrategyDescriptionResulting Feature
GraftingReacting one end of the dibromoalkane with a polymer side chain.Introduction of long C26 aliphatic side chains.
Cross-linkingReacting both ends of the dibromoalkane with two different polymer chains.Formation of a polymer network with flexible C26 cross-links. nih.gov

Precursors for Branched and Dendritic Polymer Architectures

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The unique structure of Hexacosane, 1,26-dibromo-—a long, nonpolar chain with polarizable, reactive ends—makes it an interesting component for designing self-assembling systems.

The self-assembly of molecules into well-defined, ordered structures is driven by a combination of weak intermolecular forces. researchgate.netnih.gov While the C26 alkyl chain of Hexacosane, 1,26-dibromo- primarily interacts through van der Waals forces, which favor parallel alignment of the chains, the terminal bromine atoms introduce the possibility of more specific and directional interactions. researchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic region (the acceptor). mdpi.comcore.ac.uknih.govresearchgate.net The bromine atoms in Hexacosane, 1,26-dibromo- can act as halogen bond donors, interacting with Lewis bases such as pyridines, carbonyls, or other halides. researchgate.netmdpi.com This directional interaction can be exploited to guide the self-assembly of the molecules into specific architectures, such as one-dimensional chains or two-dimensional networks. researchgate.net The combination of halogen bonding at the ends and van der Waals interactions along the chains can lead to highly organized supramolecular polymers. researchgate.netnih.gov

Interaction TypeRole of Hexacosane, 1,26-dibromo-Resulting Assembly
Van der Waals The long C26 aliphatic chain maximizes contact with neighboring chains.Promotes parallel alignment and dense packing.
Halogen Bonding Terminal bromine atoms act as halogen bond donors. core.ac.ukscispace.comDirects the formation of linear or networked structures. researchgate.netnih.gov

The pronounced anisotropy of Hexacosane, 1,26-dibromo-, with its long, rod-like shape, predisposes it to form ordered phases, such as layer structures in the solid state and liquid crystalline phases under certain conditions. hyomen.orgscispace.com

In the solid state, molecules of Hexacosane, 1,26-dibromo- are expected to pack into lamellar or layered structures. Within each layer, the alkyl chains would be aligned parallel to each other to maximize van der Waals interactions, similar to the packing of long-chain alkanes and fatty acids. The terminal bromine atoms would reside at the interfaces between these layers.

Furthermore, α,ω-dihaloalkanes are known to be used in the synthesis of thermotropic liquid crystals. rsc.orgresearchgate.net Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. scispace.com By incorporating the long, flexible Hexacosane, 1,26-dibromo- unit into a molecule with a rigid mesogenic (liquid-crystal-forming) core, it is possible to synthesize polymeric or dimeric liquid crystals. The C26 chain acts as a flexible spacer or a terminal tail, influencing the temperature range and type of liquid crystalline phase (e.g., nematic, smectic) that is formed. rsc.org In smectic phases, for instance, the molecules organize into layers, a structure that is highly compatible with the inherent tendency of long alkyl chains to align. hyomen.orgrsc.org

Controlled Assembly at Interfaces (e.g., On-Surface Polymerization, Passivating Layers)

The long alkyl chain of hexacosane and the reactivity of its terminal bromine atoms are key attributes for the controlled assembly of molecules at interfaces. Long-chain alkanes, such as hexacosane, are known to form ordered, self-assembled monolayers on surfaces like graphite (B72142). mdpi.comresearchgate.net These layers can function as passivating or decoupling layers, creating a chemically inert surface that facilitates the study and control of subsequent molecular deposition and reaction. mdpi.comresearchgate.netrsc.org For instance, a monolayer of hexacosane on graphite can serve as a template for the pre-organization of other molecules for processes like on-surface photopolymerization. mdpi.comrsc.org

The terminal bromine atoms on Hexacosane, 1,26-dibromo- introduce reactive sites that are crucial for on-surface polymerization. This process involves the bottom-up fabrication of molecular nanostructures directly on a substrate. nih.gov In reactions analogous to those seen with other dibrominated precursors, the bromine atoms can be cleaved through thermal annealing, leading to the formation of reactive radical species. nih.gov These radicals then form covalent bonds with adjacent molecules, resulting in the growth of polymer chains or extended two-dimensional networks. The polymerization of dibrominated precursors can proceed while maintaining a long-range ordered self-assembly, demonstrating a high degree of control over the final nanostructure. nih.gov This allows for the creation of precisely defined molecular wires or networks on a surface.

ApplicationRole of Hexacosane, 1,26-dibromo-Key ProcessResulting Structure
Passivating LayerThe hexacosane backbone forms an ordered, inert monolayer.Self-AssemblyOrdered 2D molecular film
On-Surface PolymerizationTerminal bromines act as leaving groups to initiate polymerization.Dehalogenation and C-C CouplingCovalently-bonded molecular wires or networks

Contributions to Nanomaterials Synthesis and Functionalization

The unique bifunctional nature of Hexacosane, 1,26-dibromo- makes it a valuable component in the synthesis and functionalization of various nanomaterials.

Precursors for Carbon Nanomaterials and Nanocomposites

Long-chain hydrocarbons are fundamental precursors for the synthesis of various carbon nanomaterials, including carbon nanotubes (CNTs) and heterocarbon nanomaterials, often through methods like Chemical Vapor Deposition (CVD) or solution plasma processes. e-jamet.orgnih.gov The molecular structure of the precursor significantly influences the morphology and properties of the resulting nanomaterial. e-jamet.org

Hexacosane, 1,26-dibromo- can serve as a specialized precursor. Its long C26 backbone provides the carbon source for the nanomaterial framework. The terminal bromine atoms can act as reactive sites or leaving groups during synthesis, potentially influencing the growth mechanism or allowing for the incorporation of specific functionalities. In nanocomposites, this molecule could act as a linker, connecting different material phases through its reactive ends while the long alkyl chain provides a defined spacing and flexible matrix.

Surface Functionalization Strategies for Nanoparticles and Devices

The terminal bromine atoms are ideal for anchoring the molecule onto the surface of nanoparticles and other devices. This functionalization can be achieved through various chemical strategies, including the formation of halogen bonds or covalent linkages. The halogen bond is a noncovalent interaction where the electrophilic region of a halogen atom is attracted to a nucleophilic site. nih.govacs.org This interaction can be used to direct the assembly of functionalized gold nanoparticles (AuNPs). nih.gov

Furthermore, the reactivity of the C-Br bond allows for its use in coupling reactions to permanently attach the hexacosane chain to a surface. uni-regensburg.de This strategy can be used to modify the surface properties of materials, for example, by creating a hydrophobic and insulating layer due to the long alkyl chain. This is critical for protecting sensitive surfaces or for controlling interfacial properties in electronic devices.

Functionalization TargetInteraction/ReactionPurpose
Gold Nanoparticles (AuNPs)Halogen Bonding / Covalent LinkageDirected self-assembly, surface modification
Device SurfacesCovalent Bond FormationCreation of hydrophobic/insulating layers
Molecular ComplexesAlkylationLinking molecular units

Development of Nanostructures for Electrochemical Applications

In the field of electrochemistry, ordered molecular layers on electrode surfaces can significantly influence electron transfer processes and sensor performance. The self-assembly properties of Hexacosane, 1,26-dibromo- allow for the formation of well-defined monolayers on conductive substrates. The long, insulating alkyl chain can act as a barrier to control electron tunneling, while the terminal bromine atoms provide sites for further modification.

For instance, these terminal groups can be substituted to introduce electrochemically active moieties or specific recognition elements for biosensing applications. nih.gov The use of brominated aromatic compounds has been noted in strategies to stabilize materials in electrochemical cells, suggesting a role for such functional groups in enhancing electrochemical performance and stability. researchgate.net The defined length of the hexacosane chain allows for precise control over the distance between the electrode surface and the functional headgroup, a key parameter in designing electrochemical sensors and devices.

Emerging Applications in Biomaterials and Conjugate Chemistry

The reactivity of the terminal bromines opens up possibilities for using Hexacosane, 1,26-dibromo- in the construction of biomaterials and for bioconjugation.

Bioconjugation Strategies via Terminal Bromine Reactivity

Bioconjugation involves linking molecules to biomolecules like proteins or peptides. The terminal bromine atoms of Hexacosane, 1,26-dibromo- can serve as electrophilic sites for reaction with nucleophilic groups found in proteins, such as the thiol group of cysteine residues. nih.gov The presence of a bromine atom can influence the reaction kinetics, in some cases enabling very fast conjugation reactions. nih.gov

Functionalization of Extracellular Vesicles and Other Biological Constructs

Following a comprehensive review of scientific literature and research databases, no specific studies or detailed findings on the direct application of Hexacosane, 1,26-dibromo- for the functionalization of extracellular vesicles or other biological constructs have been identified.

The functionalization of extracellular vesicles is a rapidly advancing field aimed at enhancing their therapeutic and diagnostic potential. Current time information in Nyong-et-Kellé, CM. This is typically achieved through chemical, biological, or physical modification of the vesicle surface to introduce targeting moieties, imaging agents, or other functional groups. Current time information in Nyong-et-Kellé, CM. Common chemical strategies involve the use of click chemistry, EDC/NHS coupling, or thiol-maleimide reactions to conjugate molecules to the proteins or lipids on the vesicle surface. Current time information in Nyong-et-Kellé, CM. Biological approaches often rely on the genetic engineering of parent cells to express desired proteins on the secreted vesicles.

While long-chain lipids and their derivatives are integral to creating and modifying lipid-based drug delivery systems like liposomes, and for surface modification of various biomaterials, specific research detailing the use of the bifunctional molecule Hexacosane, 1,26-dibromo- in this context is not present in the available literature. mdpi.comnih.gov The terminal bromine atoms on this long alkyl chain could theoretically serve as reactive sites for nucleophilic substitution, allowing for the covalent attachment of various functional groups. This would create an amphiphilic molecule with a long hydrophobic tail and a functional headgroup, a structure that could potentially be incorporated into the lipid bilayer of extracellular vesicles. However, without experimental data, any discussion of its efficacy, reaction conditions, or the properties of the resulting functionalized vesicles would be purely speculative.

Similarly, the broader field of bioconjugation chemistry offers numerous methods for modifying biological constructs, but specific examples employing Hexacosane, 1,26-dibromo- are absent from the reviewed literature. nih.gov Research has explored the use of hexacosane as a non-reactive, passivating layer on surfaces for studying on-surface chemical reactions, a role that is distinct from the active functionalization of biological entities. mdpi.com

Due to the lack of specific research in this area, no data tables or detailed research findings can be provided for the functionalization of extracellular vesicles or other biological constructs using Hexacosane, 1,26-dibromo- .

Future Directions and Interdisciplinary Research Frontiers

Computational Design and Prediction of Novel Hexacosane (B166357), 1,26-dibromo- Derivatives

The exploration of new chemical entities is increasingly driven by computational chemistry, which allows for the in silico design and evaluation of novel molecules before their physical synthesis. For Hexacosane, 1,26-dibromo-, computational methods can predict how modifications to its structure will impact its physicochemical properties and self-assembly behavior. By simulating the replacement of the terminal bromine atoms or the functionalization of the alkyl backbone, researchers can screen for derivatives with enhanced electronic, optical, or materials properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the electronic structure of hypothetical derivatives. beilstein-journals.org These calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are critical for applications in organic electronics. Molecular dynamics (MD) simulations can further be used to forecast the bulk properties of new materials derived from these molecules, including their phase behavior and mechanical characteristics. A significant focus of this computational work is to understand how structural changes influence the formation of two-dimensional (2D) and three-dimensional (3D) supramolecular structures.

Table 1: Hypothetical Hexacosane, 1,26-dibromo- Derivatives and Their Predicted Properties

Derivative Name Potential Application Area Key Predicted Property to Investigate
1,26-Di(pyrenyl)hexacosane Organic Electronics Enhanced π-π stacking and charge transport
Hexacosane-1,26-diyl bis(2,2,6,6-tetramethylpiperidine-1-oxyl) Spintronics Magnetic coupling through the alkyl chain
1,26-Bis(oligo(ethylene glycol))hexacosane Biomaterials Amphiphilicity and self-assembly in aqueous media

Advanced Characterization of Dynamic Supramolecular Systems

The ability of Hexacosane, 1,26-dibromo- to form ordered, non-covalent assemblies is a cornerstone of its potential applications. These supramolecular systems are dynamic, meaning their constituent molecules are in constant motion, and their structure can be influenced by external factors. Advanced characterization techniques are crucial for understanding the principles governing their formation and behavior at the molecular level.

Scanning probe microscopies, such as Scanning Tunneling Microscopy (STM), have been used to visualize the self-assembly of long-chain alkanes on surfaces like graphite (B72142), revealing highly organized 2D networks. mdpi.com Future studies will likely employ variable-temperature and in-situ techniques to observe the dynamics of these assemblies in real-time. Spectroscopic methods, including two-dimensional infrared (2D-IR) spectroscopy and time-resolved fluorescence, can provide detailed information about intermolecular interactions and molecular motions within these systems. Halogen bonding, a non-covalent interaction involving the bromine atoms, is expected to play a significant role in directing the self-assembly of these molecules. researchgate.netnih.govacs.org

Scalable Synthetic Methodologies for Industrial Applications

For Hexacosane, 1,26-dibromo- to transition from a laboratory curiosity to a widely used industrial chemical, the development of scalable, cost-effective, and sustainable synthetic methods is paramount. Current synthetic routes often involve multiple steps and may not be economically viable for large-scale production. Future research will focus on optimizing existing syntheses and exploring novel, more efficient pathways.

Catalytic processes that enable the direct, regioselective functionalization of alkanes are a key area of interest. Such methods could potentially streamline the synthesis by reducing the number of steps required. The principles of green chemistry will also be central to the development of new synthetic strategies, emphasizing the use of environmentally benign reagents and solvents, minimizing waste, and improving energy efficiency. One-pot syntheses and flow chemistry approaches are promising avenues for achieving these goals, offering better control over reaction conditions and facilitating continuous production. acs.org

Exploitation in Responsive Materials and Smart Systems

The unique combination of a long, flexible hydrocarbon chain and reactive terminal groups makes Hexacosane, 1,26-dibromo- an ideal candidate for the construction of responsive or "smart" materials. These materials are designed to undergo a change in their properties in response to an external stimulus, such as light, heat, or a chemical signal.

One potential application lies in the creation of stimuli-responsive surfaces. By chemically grafting derivatives of Hexacosane, 1,26-dibromo- onto a substrate, it is possible to create surfaces whose properties, such as wettability or adhesion, can be dynamically controlled. Furthermore, the ability of these molecules to form dynamic supramolecular assemblies can be harnessed to create self-healing materials, where the non-covalent bonds can reform after being broken. The terminal bromine atoms also serve as convenient handles for initiating polymerization reactions, allowing for the growth of polymer chains from a surface to create materials with tunable properties.

Bridging Organic Chemistry and Polymer/Materials Science through Controlled Synthesis

Hexacosane, 1,26-dibromo- acts as a bridge between the world of small-molecule organic chemistry and the macroscopic world of polymer and materials science. Its bifunctional nature allows it to be used as a building block in various controlled polymerization techniques, enabling the synthesis of well-defined polymer architectures.

For example, it can serve as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), leading to the formation of triblock copolymers with a central, long-chain alkane segment. These block copolymers can self-assemble into ordered nanostructures with potential applications in nanotechnology. The incorporation of the long hexacosane chain into a polymer can significantly alter the material's properties, such as its flexibility, crystallinity, and thermal behavior. This precise control over polymer architecture is a key goal of modern materials science, and Hexacosane, 1,26-dibromo- provides a valuable tool for achieving it.

Table 2: Chemical Compounds Mentioned

Compound Name
Hexacosane, 1,26-dibromo-
Hexacosane
1,26-Di(pyrenyl)hexacosane
Hexacosane-1,26-diyl bis(2,2,6,6-tetramethylpiperidine-1-oxyl)
1,26-Bis(oligo(ethylene glycol))hexacosane

Q & A

Q. How can computational models improve the predictability of 1,26-dibromohexacosane’s physicochemical properties?

  • Methodology : Develop quantitative structure-property relationship (QSPR) models using existing data for brominated alkanes. Validate with experimental logP, solubility, and vapor pressure measurements. Address outliers by refining descriptors (e.g., halogen-specific parameters) .

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